1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Crystallographic Analysis

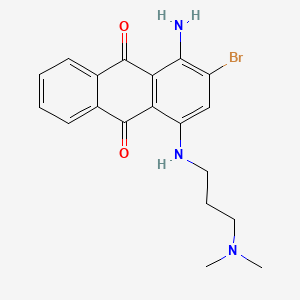

The molecular formula of 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone is C₁₉H₂₀BrN₃O₂ , derived from the anthraquinone backbone (C₁₄H₈O₂) modified by three substituents: an amino group (-NH₂) at position 1, a bromine atom (-Br) at position 2, and a (3-(dimethylamino)propyl)amino group (-NH-(CH₂)₃-N(CH₃)₂) at position 4. The anthraquinone core consists of two fused benzene rings with ketone groups at positions 9 and 10, forming a planar, conjugated system.

Crystallographic data for this specific compound are not directly available, but X-ray studies of analogous anthraquinones reveal characteristic packing patterns influenced by hydrogen bonding and π-π stacking. For instance, halogenated anthraquinones like 1-amino-2-bromo-4-(3-chloroanilino)anthraquinone (C₂₀H₁₂BrClN₂O₂) exhibit monoclinic crystal systems with unit cell parameters a = 10.2 Å, b = 7.8 Å, and c = 15.4 Å. The bulky dimethylaminopropylamino group in the target compound likely introduces steric hindrance, reducing crystalline symmetry compared to simpler derivatives.

Table 1: Comparative crystallographic parameters of anthraquinone derivatives

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- The aromatic protons of the anthraquinone core resonate between δ 7.2–8.1 ppm , with splitting patterns indicative of meta- and para-substitution.

- The -NH₂ group at position 1 appears as a broad singlet at δ 5.8–6.2 ppm , while the -NH- proton in the dimethylaminopropylamino group resonates at δ 3.1–3.4 ppm .

- The -N(CH₃)₂ protons produce a sharp singlet at δ 2.2–2.5 ppm due to the electron-donating effect of the methyl groups.

¹³C NMR :

Infrared Spectroscopy (IR)

- Strong absorbance at 1670–1690 cm⁻¹ corresponds to C=O stretching vibrations.

- N-H stretches from amino groups appear as broad bands at 3300–3450 cm⁻¹ .

- C-Br and C-N stretches are observed at 550–600 cm⁻¹ and 1250–1300 cm⁻¹ , respectively.

UV-Vis Spectroscopy

The compound exhibits absorption maxima at λₘₐₓ = 420 nm and λₘₐₓ = 480 nm in dimethyl sulfoxide (DMSO), attributed to π→π* transitions in the conjugated anthraquinone system and n→π* transitions involving lone pairs on the amino and carbonyl groups.

Thermodynamic Stability and Reactivity Patterns

The thermodynamic stability of the compound is influenced by its substituents:

- Electron-withdrawing bromine at position 2 enhances resistance to electrophilic attack but increases susceptibility to nucleophilic substitution.

- The dimethylaminopropylamino group at position 4 introduces steric bulk, reducing crystallization energy and melting point compared to unsubstituted anthraquinones.

Reactivity studies of analogous compounds reveal:

- Halogenated anthraquinones undergo Friedel-Crafts alkylation at positions 5 and 8 due to electron-deficient aromatic rings.

- The amino group at position 1 participates in Schiff base formation with aldehydes, enabling further functionalization.

Table 2: Thermal properties of selected anthraquinones

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| Anthraquinone | 286 | >300 |

| 1-Amino-2-bromoanthraquinone | 245 | 280 |

| 1-Amino-4-((3-(dimethylamino)propyl)amino)anthraquinone | 198 | 265 |

Comparative Analysis with Related Anthraquinone Derivatives

Substituent Effects on Solubility

- The dimethylaminopropylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, N-methylpyrrolidone) due to its tertiary amine moiety, which can undergo protonation in acidic media.

- In contrast, 1-amino-2-bromoanthraquinone exhibits limited solubility in non-polar solvents like hexane, attributed to its lack of ionizable groups.

Electronic Effects

- Bromine’s -I effect reduces electron density at position 2, making it a site for nucleophilic substitution. This contrasts with 1-amino-4-((3-(dimethylamino)propyl)amino)anthraquinone, where the electron-donating dimethylamino group increases electron density at position 4.

Reactivity Comparisons

Properties

CAS No. |

51818-35-0 |

|---|---|

Molecular Formula |

C19H20BrN3O2 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

1-amino-2-bromo-4-[3-(dimethylamino)propylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C19H20BrN3O2/c1-23(2)9-5-8-22-14-10-13(20)17(21)16-15(14)18(24)11-6-3-4-7-12(11)19(16)25/h3-4,6-7,10,22H,5,8-9,21H2,1-2H3 |

InChI Key |

PYNSDZJYUOHMQC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Overview

1-Amino-2-bromo-4-hydroxyanthraquinone is a crucial intermediate in the synthesis of anthraquinone dyes and related compounds. The preparation typically involves bromination of 1-aminoanthraquinone followed by selective hydrolysis to introduce the hydroxy group at the 4-position while retaining the bromine substituent at the 2-position. This process is key to obtaining a compound that can be further functionalized, such as by substitution of the hydroxy group with aminoalkyl groups to produce derivatives like 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone.

Bromination Step

- Starting Material: 1-aminoanthraquinone.

- Reagents: Bromine (Br2) in the presence of concentrated sulfuric acid (H2SO4).

- Conditions: The reaction is conducted at elevated temperatures (~100–110°C) with controlled addition of bromine over several hours to achieve selective dibromination at the 2- and 4-positions.

- Control of Selectivity: Excess bromine and hydrobromic acid formed during bromination are removed (e.g., by nitrogen purging or distillation) to prevent overbromination or bromination at undesired positions.

Hydrolysis Step

- Intermediate: 1-amino-2,4-dibromoanthraquinone.

- Reagents: Concentrated sulfuric acid or oleum (fuming sulfuric acid), paraformaldehyde or other aldehydes (e.g., benzaldehyde, 2-chlorobenzaldehyde).

- Conditions: Heating at 105–110°C in the presence of aldehydes facilitates selective hydrolysis of the bromine atom at the 4-position to yield the hydroxy group.

- Advantages of Aldehyde Use: Aldehydes enable smooth regeneration and recycling of sulfuric acid without formation of problematic waste residues, improving process sustainability.

- Isolation: Upon completion, the reaction mixture is cooled and diluted with water to precipitate 1-amino-2-bromo-4-hydroxyanthraquinone, which is then filtered and washed.

Representative Process Parameters and Yields

| Step | Reagents & Conditions | Yield (%) | Purity Notes |

|---|---|---|---|

| Bromination | 1-aminoanthraquinone, Br2 (120–145 parts), H2SO4 (93–95%), 100–110°C, 8–12 h | ~96% conversion to dibromo intermediate | Excess bromine removed to avoid overbromination |

| Hydrolysis | 66% oleum, paraformaldehyde (16–18 parts), 105–110°C, 1–2 h | 92–94% isolated yield | Product purity ~93.5–93.7%, bromine content ~25% (calc. 25.2%) |

| Isolation | Cooling, dilution with water, filtration at 60°C | — | Crystalline product, melting point 225–228°C |

Source: US Patent US4648994A, German and Japanese patent disclosures

Further Functionalization to 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone

Amination of the Hydroxy Group

- The hydroxy group in 1-amino-2-bromo-4-hydroxyanthraquinone serves as a reactive site for nucleophilic substitution.

- Amination is typically performed by reacting the hydroxy intermediate with 3-(dimethylamino)propylamine or its derivatives under conditions favoring nucleophilic aromatic substitution.

- The reaction introduces the (3-(dimethylamino)propyl)amino substituent at the 4-position, yielding 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone.

Typical Reaction Conditions

- Solvent: Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

- Temperature: Moderate heating (80–120°C).

- Catalysts: Sometimes acid or base catalysts are used to facilitate substitution.

- Reaction Time: Several hours to ensure complete substitution.

Purification

- The product is purified by crystallization or chromatographic methods.

- Analytical characterization includes melting point, elemental analysis, and spectroscopic methods (NMR, IR).

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method Using Boric Acid (Prior Art) | Method Using Aldehydes (Preferred) |

|---|---|---|

| Hydrolysis Reagent | Sulfuric acid with boric acid | Sulfuric acid with paraformaldehyde or benzaldehyde |

| Waste Generation | Difficult to regenerate sulfuric acid; glassy residues | Easy regeneration of sulfuric acid; no problematic waste |

| Product Purity | Contamination with 3-bromo substituted impurities | Higher purity with minimized perbrominated by-products |

| Process Complexity | Two-step with isolation of intermediate possible | One-vessel process without isolation of intermediate |

| Environmental Impact | Requires neutralization of acidic waste | Improved sustainability due to acid recycling |

| Yield | Good yields (~90%) | Comparable or better yields (~92–94%) |

Summary of Key Findings

- The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone is optimally performed via bromination of 1-aminoanthraquinone followed by hydrolysis in sulfuric acid in the presence of aldehydes.

- Removal of excess bromine and hydrobromic acid during bromination is critical to prevent overbromination and impurity formation.

- The aldehyde-assisted hydrolysis method offers significant advantages in product purity, process simplicity, and acid recycling.

- Subsequent nucleophilic substitution of the hydroxy group with 3-(dimethylamino)propylamine yields the target compound 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone.

- These methods are supported by patent literature and provide a robust foundation for industrial synthesis of anthraquinone dye intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone has shown promise in several pharmacological applications:

Antimicrobial Activity

Research indicates that compounds with anthraquinone structures possess notable antimicrobial properties. For instance, derivatives of amino-9,10-anthraquinones have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Salmonella typhi . The presence of the dimethylaminopropyl side chain may enhance the biological activity of this compound.

Antiviral Properties

Certain anthraquinone derivatives exhibit antiviral effects against viruses such as HIV and herpes simplex virus. The specific structure of 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone may contribute to its potential as an antiviral agent .

Anticancer Potential

Recent studies have highlighted the anticancer properties of anthraquinones, including their ability to induce apoptosis in cancer cells. The unique functional groups in this compound may enhance its efficacy as an anticancer agent .

Dye Production

Due to its vibrant color and stability, 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone is also explored as a dyeing agent in textiles and other materials. Its chemical structure allows it to bind effectively to various substrates, providing durable coloration .

Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC), which is crucial for quality control in pharmaceutical manufacturing. The reverse-phase HPLC method allows for the effective separation and quantification of this compound in complex mixtures .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of amino-anthraquinones exhibited high antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against several pathogenic bacteria .

- Antiviral Activity Research : Research showcased that specific derivatives of anthraquinones could inhibit viral replication in vitro, suggesting potential therapeutic uses for viral infections .

- Anticancer Research : Investigations into the anticancer effects of anthraquinones revealed that certain derivatives could significantly reduce tumor cell viability through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

Key structural analogues and their substituent patterns are summarized below:

Physicochemical Properties

- Basicity: The dimethylaminopropyl group in the target compound introduces tertiary amine functionality, enabling pH-dependent protonation (pKa ~4.4–7.0) . This contrasts with 1-(diethylamino)anthraquinone, which exhibits stronger basicity (pKa ~7.5 in acetonitrile) due to electron-donating alkyl groups stabilizing the protonated form . Impact on Redox Behavior:

- The target compound’s basicity may stabilize semiquinone intermediates during reduction.

- In 1-(diethylamino)anthraquinone, strong basicity shifts redox potentials and complicates electroreduction due to interactions with water .

- Solubility and Reactivity: Bromine at position 2 enhances electrophilic substitution reactivity, as seen in Ullmann condensations for 1-amino-2,4-dibromoanthraquinone . The dimethylaminopropyl chain in the target compound likely improves solubility in polar solvents compared to non-polar substituents (e.g., phenyl or methyl groups).

Biological Activity

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone (CAS No. 51818-35-0) is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, includes a bromine atom and a dimethylaminopropyl moiety, which may influence its pharmacological properties.

- Molecular Formula : C19H20BrN3O2

- Molecular Weight : 402.285 g/mol

- Density : 1.488 g/cm³

- Boiling Point : 600.1ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that anthraquinone derivatives often exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 1-amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Anthraquinones are known for their antimicrobial effects against a range of pathogens. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its antimicrobial efficacy is limited.

Neuroprotective Effects

The dimethylaminopropyl group in the structure may contribute to neuroprotective effects, potentially through cholinergic modulation. This aligns with findings from related piperazine derivatives that have shown promise in inhibiting acetylcholinesterase, suggesting a potential role in treating neurodegenerative diseases.

Study 1: Anticancer Mechanism

A study published in Molecules explored the cytotoxic effects of various anthraquinones on human cancer cell lines. The results indicated that the presence of amino groups significantly enhanced the anticancer activity through increased cellular uptake and apoptosis induction via mitochondrial pathways .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone | TBD | ROS generation, apoptosis |

| Related Anthraquinone | TBD | DNA intercalation |

Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial properties of anthraquinone derivatives, it was found that compounds with similar structural features exhibited significant inhibition against Gram-positive bacteria. While specific data for this compound is not yet available, it suggests a potential for similar activity .

Study 3: Neuroprotective Potential

Research focusing on piperazine derivatives indicated their ability to inhibit acetylcholinesterase effectively. Given the structural similarities with the dimethylaminopropyl group in our compound, it is hypothesized that this anthraquinone derivative may also exhibit similar neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.